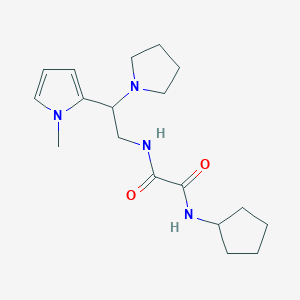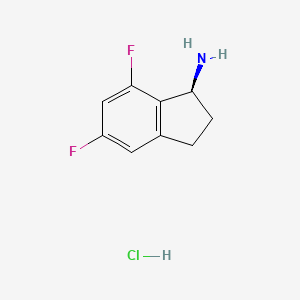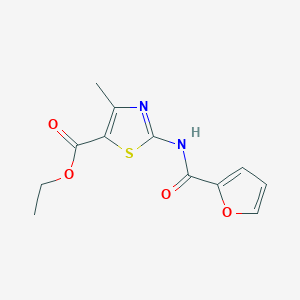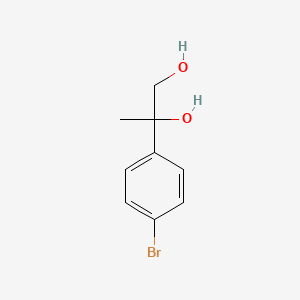
N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O2 and its molecular weight is 332.448. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Antitumor Agents and Programmed Cell Death
The compound N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and its analogues demonstrate significant roles in the field of cancer research, particularly as a class of antitumor agents. A study on a similar polyamine analogue, CPENSpm, highlighted its cytotoxic activity against certain cancer cell types, attributed to the induction of programmed cell death (PCD). This process is mediated through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of hydrogen peroxide (H2O2), suggesting a potential mechanism for the selective cytotoxicity of such compounds in antineoplastic therapy (Ha et al., 1997).
Crystal Packing and Molecular Interactions
The study of molecular structures and interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, is crucial in understanding the behavior of chemical compounds, including N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. Research on isomeric compounds with similar configurations demonstrates the importance of these interactions in the crystal packing and stability of these molecules, which could be relevant for the development of new pharmaceuticals and materials (Lai et al., 2006).
Catalysis and Polymerization
Compounds containing the N-cyclopentyl moiety have been studied for their catalytic activities, particularly in the polymerization of methyl methacrylate (MMA). A study on palladium(II) and nickel(II) complexes with ligands similar to N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide showed significant catalytic activity, suggesting applications in polymer science and industrial chemistry (Kim et al., 2014).
DNA/Protein Binding and Cytotoxicity Studies
The interaction of chemical compounds with DNA and proteins is fundamental to their biological activity and potential therapeutic applications. Research on copper(II) and nickel(II) complexes of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide, a compound structurally related to N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, revealed their ability to bind with DNA and proteins, induce DNA cleavage, and exhibit cytotoxicity against cancer cell lines. These findings suggest a pathway to developing new chemotherapeutic agents (Muralisankar et al., 2016).
Neuropeptide Y Y2 Receptor Antagonism
The study of neuropeptide Y (NPY) receptors and their antagonists is vital for understanding and treating various neurological conditions. A compound, JNJ-5207787, structurally related to N1-cyclopentyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, has been characterized as a potent and selective antagonist of the NPY Y2 receptor. This research provides insights into the potential therapeutic applications of such compounds in treating disorders related to the central nervous system (Bonaventure et al., 2004).
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-21-10-6-9-15(21)16(22-11-4-5-12-22)13-19-17(23)18(24)20-14-7-2-3-8-14/h6,9-10,14,16H,2-5,7-8,11-13H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDZKASSTYXTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CCCC2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)
![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)
![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)


![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)